molecular formula C8H15O5P B12580395 2-Butenoic acid, 4-(diethoxyphosphinyl)- CAS No. 214619-83-7

2-Butenoic acid, 4-(diethoxyphosphinyl)-

Cat. No.: B12580395
CAS No.: 214619-83-7
M. Wt: 222.18 g/mol
InChI Key: DUOCVKUEFFJUAV-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-(diethoxyphosphinyl)-: is an organic compound with the molecular formula C10H19O5P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a butenoic acid backbone with a diethoxyphosphinyl group attached, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)- typically involves the reaction of crotonic acid derivatives with diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-Butenoic acid, 4-(diethoxyphosphinyl)- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 4-(diethoxyphosphinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butenoic acid, 4-(diethoxyphosphinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4-(diethoxyphosphinyl)- exerts its effects involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The compound’s reactivity is influenced by the electronic and steric properties of the butenoic acid backbone and the diethoxyphosphinyl group .

Comparison with Similar Compounds

Uniqueness: 2-Butenoic acid, 4-(diethoxyphosphinyl)- is unique due to its specific combination of the butenoic acid backbone and the diethoxyphosphinyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

4-diethoxyphosphorylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h5-6H,3-4,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOCVKUEFFJUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408897
Record name 2-Butenoic acid, 4-(diethoxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214619-83-7
Record name 2-Butenoic acid, 4-(diethoxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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